molecular formula C5H9F3O B1444879 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol CAS No. 1895296-01-1

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

Cat. No. B1444879
CAS RN: 1895296-01-1
M. Wt: 142.12 g/mol
InChI Key: QRHWGLHBRHBPNR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol is a chemical compound with the CAS Number: 1895296-01-1 . It has a molecular weight of 142.12 and is used as an organic synthesis intermediate and pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol involves several steps . Initially, isopropanol, polyformaldehyde, and sodium nitrite are mixed and reacted to form 2-nitro-2-methyl-1-propanol. This compound is then placed in a sealed container and hydrogen and methane are introduced. After the temperature is raised to 50°C and the pressure is controlled at 2Pa, the reaction continues for 4 hours to obtain 2-2-dimethyl-1-propanol. Finally, a fluorination reaction is carried out in this compound under light, with the reaction temperature controlled at 30°C and the time controlled at 6 hours, to obtain 3,3,3-Trifluoro-2-2-dimethyl-1-propanol .


Molecular Structure Analysis

The molecular formula of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol is C5H9F3O . The average mass is 142.120 Da and the monoisotopic mass is 142.060547 Da .


Physical And Chemical Properties Analysis

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol has a density of 1.1±0.1 g/cm3 . The boiling point is 122.1±35.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis Intermediary

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: serves as an intermediary in organic synthesis. Its unique structure, featuring a trifluoromethyl group, makes it a valuable compound for introducing fluorine into other molecules. This is particularly useful in the pharmaceutical industry, where the incorporation of fluorine can significantly alter the biological activity of therapeutic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for creating more complex molecules. It can be used to synthesize analogs that act as dual inhibitors of neutrophil elastase and proteinase, which are enzymes involved in inflammatory responses. Such inhibitors have potential therapeutic applications in treating diseases characterized by excessive inflammation .

Fluoroalkylation Reactions

The compound is employed in fluoroalkylation reactions, which are crucial for adding fluorinated side chains to organic molecules. These reactions are important for developing compounds with improved metabolic stability, bioavailability, and selectivity in drug development processes .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn, and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c1-4(2,3-9)5(6,7)8/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHWGLHBRHBPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

CAS RN

1895296-01-1
Record name 3,3,3-trifluoro-2,2-dimethylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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